2',3'-Dideoxytiazofurin
Overview
Description
2’,3’-Dideoxytiazofurin is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose ring, which distinguishes it from its parent compound, tiazofurin. The molecular formula of 2’,3’-Dideoxytiazofurin is C9H12N2O3S, and it is known for its potential antiviral and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxytiazofurin typically involves the selective removal of hydroxyl groups from tiazofurin. One common method includes the use of protective groups to shield the desired positions on the ribose ring, followed by deoxygenation reactions. For instance, the compound can be synthesized by reacting tiazofurin with a deoxygenating agent such as tributyltin hydride in the presence of a radical initiator .
Industrial Production Methods: Industrial production of 2’,3’-Dideoxytiazofurin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dideoxytiazofurin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes involved in nucleotide metabolism.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxytiazofurin involves its incorporation into cellular nucleotide pools, where it acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanine nucleotides, and its inhibition leads to a depletion of guanine nucleotides, ultimately resulting in the suppression of DNA and RNA synthesis. This mechanism underlies the compound’s antiviral and anticancer activities .
Comparison with Similar Compounds
Tiazofurin: The parent compound, which retains the hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Didehydro-2’,3’-dideoxytiazofurin: A structurally related compound with a double bond between the 2’ and 3’ positions.
2’,3’-Dideoxyadenosine: Another nucleoside analog with similar deoxygenation at the 2’ and 3’ positions.
Uniqueness: 2’,3’-Dideoxytiazofurin is unique due to its specific inhibition of inosine monophosphate dehydrogenase, which distinguishes it from other nucleoside analogs that may target different enzymes or pathways. Its structural modifications also confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12N2O3S.H2O/c2*10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7;/h2*4-5,7,12H,1-3H2,(H2,10,13);1H2/t2*5-,7+;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNREKBGSMXQX-NDIQRBAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)C2=NC(=CS2)C(=O)N.C1CC(OC1CO)C2=NC(=CS2)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928970 | |
Record name | 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135355-98-5 | |
Record name | 2',3'-Dideoxytiazofurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135355985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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